21H-Biline-8,12-dipropanoic acid, 2,17-diethenyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-, 8,12-dimethyl ester

Beschreibung

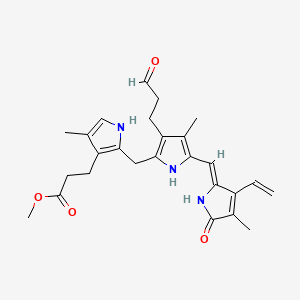

21H-Biline-8,12-dipropanoic acid, 2,17-diethenyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-, 8,12-dimethyl ester (hereafter referred to as the target compound) is a bilin derivative with a complex tetrapyrrolic structure. It is structurally related to bile pigments such as biliverdin and bilirubin, which are critical in heme catabolism. The compound features two vinyl groups (diethenyl substituents) at positions 2 and 17, methyl groups at positions 3, 7, 13, and 18, and two propanoic acid-derived dimethyl ester moieties at positions 8 and 12. Its molecular formula is C35H40N4O6, with a molecular weight of 612.72 g/mol . Key physical properties include a density of 1.286 g/cm³, boiling point of 850.7°C at 760 mmHg, and a refractive index of 1.671 . The dimethyl ester modification enhances lipophilicity compared to its carboxylic acid counterparts, making it more soluble in organic solvents .

Eigenschaften

IUPAC Name |

methyl 3-[2-[[5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-(3-oxopropyl)-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O4/c1-6-18-17(4)26(32)29-23(18)12-21-16(3)20(8-7-11-30)24(28-21)13-22-19(15(2)14-27-22)9-10-25(31)33-5/h6,11-12,14,27-28H,1,7-10,13H2,2-5H3,(H,29,32)/b23-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIZMBNSUOIRFY-FMCGGJTJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1CCC(=O)OC)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CNC(=C1CCC(=O)OC)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wissenschaftliche Forschungsanwendungen

Clinical Diagnostics

One of the primary applications of 21H-Biline-8,12-dipropanoic acid derivatives is in clinical diagnostics. These compounds are utilized in tests for liver function and other metabolic disorders. Their ability to interact with biological macromolecules makes them valuable in understanding disease mechanisms and developing diagnostic tools.

Material Science

In material science, the unique properties of this compound may lead to the development of new materials with desirable characteristics such as conductivity and stability. The structural complexity allows for modifications that can enhance material properties for industrial applications.

Biological Research

The compound's interactions with enzymes and receptors are crucial for exploring its therapeutic potential. Studies have shown that it can modulate various biological pathways including signal transduction and gene expression. This makes it a candidate for drug development targeting specific diseases .

Case Studies

Several research studies have highlighted the applications of this compound:

- Liver Function Tests : A study demonstrated that derivatives of this compound could effectively indicate liver dysfunction by binding to specific biomarkers in serum samples.

- Material Development : Research has indicated that modifications of this compound can lead to materials with enhanced electrical conductivity suitable for electronic applications.

- Therapeutic Potential : Investigations into the compound's interaction with cellular receptors have shown promise in developing treatments for metabolic disorders.

Vergleich Mit ähnlichen Verbindungen

(1) Bilirubin (CAS 635-65-4)

(2) Biliverdin (CAS 114-25-0)

- Molecular Formula : C33H34N4O6

- Molecular Weight : 582.7 g/mol

- Key Differences: Oxidized form of bilirubin with a central methine bridge instead of a methylene group. Higher reactivity due to conjugated vinyl groups; participates in antioxidant pathways .

(3) Mesobiliverdin (CAS 493-88-9)

(4) Stercobilin (CAS 531-13-5)

- Molecular Formula : C33H46N4O6

- Molecular Weight : 618.7 g/mol

- Key Differences :

Physicochemical Comparison

| Property | Target Compound | Bilirubin | Biliverdin | Mesobiliverdin | Stercobilin |

|---|---|---|---|---|---|

| Molecular Formula | C35H40N4O6 | C33H36N4O6 | C33H34N4O6 | C33H38N4O6 | C33H46N4O6 |

| Molecular Weight | 612.72 | 584.66 | 582.7 | 598.7 | 618.7 |

| Solubility (Organic) | High | Low | Moderate | Moderate | Low |

| Key Substituents | 2,17-Diethenyl | 2,17-Diethenyl | 3,18-Diethenyl | 3,18-Diethyl | 3,18-Diethyl |

| Esterification | 8,12-Dimethyl | None | None | None | None |

Research Findings

- Chiral Induction : The target compound exhibits chiral discrimination when bound to peptides, a property shared with biliverdin derivatives .

- Fragmentation Reactions : Reacts with thiobarbituric acid to yield pyrrole fragments, a behavior also observed in biliverdin .

- Spectral Data : Distinctive mass spectral peaks at m/z 613 (M+H⁺) differentiate it from bilirubin (M+H⁺ at 585) .

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for confirming the molecular structure of this compound, and how should data be interpreted?

- Answer : The compound’s structure can be validated using high-resolution mass spectrometry (HR-MS) to confirm the molecular formula (e.g., C₃₉H₄₈N₄O₆ as per mass spectral data) . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C and ¹H NMR, should resolve methyl, propanoic ester, and diethenyl substituents. X-ray crystallography is recommended for absolute stereochemical confirmation, though crystallization may require optimization due to structural complexity. Cross-referencing with databases like the NIH/NIST spectral libraries ensures accuracy .

Q. What are the critical considerations for synthesizing this compound in a laboratory setting?

- Answer : Synthesis should prioritize regioselective esterification at positions 8 and 12, using protective groups (e.g., tert-butyl esters) to avoid side reactions at reactive α,β-unsaturated ketones (1,19-dioxo groups). Catalytic hydrogenation or palladium-mediated coupling may be required for diethenyl group installation. Purification via reverse-phase HPLC or membrane separation technologies (e.g., nanofiltration) is advised to isolate isomers .

Q. How can researchers ensure stability during storage, given the compound’s sensitivity to degradation?

- Answer : Store the compound at -20°C under inert gas (argon or nitrogen) to prevent oxidation of vinyl groups or hydrolysis of esters. Stability tests using accelerated degradation studies (e.g., 40°C/75% relative humidity for 3 months) with LC-MS monitoring can identify degradation pathways. Lyophilization is recommended for long-term storage of aqueous solutions .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected peaks in NMR or MS) be systematically resolved?

- Answer : Apply factorial design experiments to isolate variables (e.g., solvent polarity, temperature) affecting spectral reproducibility . Use computational tools like density functional theory (DFT) to predict NMR chemical shifts or isotopic patterns in MS, comparing them with empirical data. Contradictions may arise from tautomerism (e.g., enol-keto forms at the 1,19-dioxo sites) or dynamic stereochemistry, requiring variable-temperature NMR studies .

Q. What methodologies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking simulations (using software like AutoDock Vina) should incorporate flexibility in the tetramethyl and diethenyl groups. For in vitro assays, use fluorescent probes conjugated to the propanoic ester groups to track cellular uptake .

Q. How can AI-driven process simulation optimize the compound’s synthesis and scalability?

- Answer : Integrate COMSOL Multiphysics with machine learning algorithms to model reaction kinetics, particularly for esterification and vinyl group addition. AI can predict optimal solvent systems (e.g., DMSO/water mixtures for solubility) and catalyst turnover rates. Smart laboratory setups enable real-time adjustment of parameters like pH and temperature during synthesis .

Q. What strategies address discrepancies between theoretical and experimental yields in large-scale synthesis?

- Answer : Perform a sensitivity analysis using response surface methodology (RSM) to identify critical factors (e.g., catalyst loading, agitation rate). Membrane separation technologies (e.g., ultrafiltration) can recover unreacted intermediates, improving yield. Cross-validate results with isotopic labeling (e.g., ¹³C-labeled starting materials) to trace pathway inefficiencies .

Theoretical and Methodological Frameworks

Q. How should researchers align studies of this compound with broader chemical theories (e.g., porphyrinoid systems or bilin metabolism)?

- Answer : Link the compound’s structure to biliverdin analogs, leveraging existing frameworks for tetrapyrrole reactivity. For example, its 21H-biline core suggests potential redox activity, which can be tested via cyclic voltammetry. Theoretical models of π-conjugation in bilin derivatives should guide hypotheses about photophysical properties .

Q. What statistical approaches are recommended for validating hypotheses about structure-activity relationships (SAR)?

- Answer : Use multivariate analysis (e.g., principal component analysis) to correlate substituent effects (methyl vs. propanoic groups) with bioactivity. Bayesian optimization can prioritize synthetic targets for SAR studies. Contradictory data should be analyzed via Grubbs’ test for outliers, followed by mechanistic studies to explain anomalies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.